
3-Isobutyl-1,3-dimethylindolin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-1,3-dimethylindolin-2-imine: is a chemical compound belonging to the class of imines. Imines are nitrogen analogues of aldehydes and ketones, containing a carbon-nitrogen double bond (C=N) instead of a carbon-oxygen double bond (C=O). This compound is characterized by its unique structure, which includes an indoline core substituted with isobutyl and dimethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1,3-dimethylindolin-2-imine typically involves the condensation of a primary amine with an aldehyde or ketone. The reaction proceeds through the formation of a Schiff base, where the primary amine reacts with the carbonyl group of the aldehyde or ketone, resulting in the elimination of water and the formation of the imine bond (C=N). The reaction is often catalyzed by an acid to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of solvents and purification techniques, such as distillation or crystallization, may also be employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutyl-1,3-dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group (C=N) to an amine group (C-NH).
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Isobutyl-1,3-dimethylindolin-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, the compound may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological molecules makes it valuable in understanding biochemical processes .
Medicine: In medicine, this compound may have potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases .
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3-Isobutyl-1,3-dimethylindolin-2-imine involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Isobutyl-1,3-dimethylindolin-2-one: This compound is similar in structure but contains a carbonyl group (C=O) instead of an imine group (C=N).
3-Isobutyl-1,3-dimethylindolin-2-amine: This compound contains an amine group (C-NH) instead of an imine group (C=N).
Uniqueness: The uniqueness of 3-Isobutyl-1,3-dimethylindolin-2-imine lies in its imine group, which imparts specific reactivity and properties.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1,3-dimethyl-3-(2-methylpropyl)indol-2-imine |
InChI |
InChI=1S/C14H20N2/c1-10(2)9-14(3)11-7-5-6-8-12(11)16(4)13(14)15/h5-8,10,15H,9H2,1-4H3 |
Clé InChI |
XVJSHMIVGIUHMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(C2=CC=CC=C2N(C1=N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


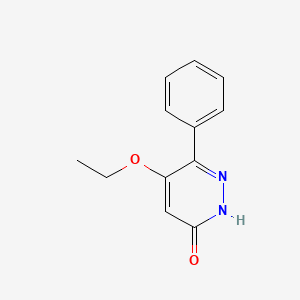
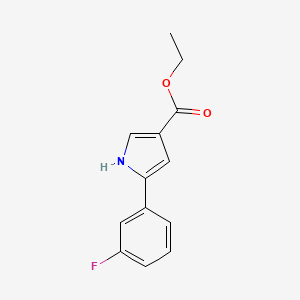
![7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
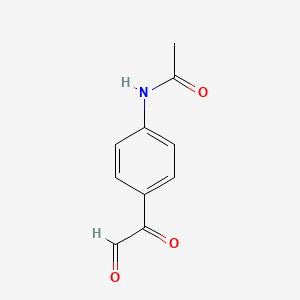
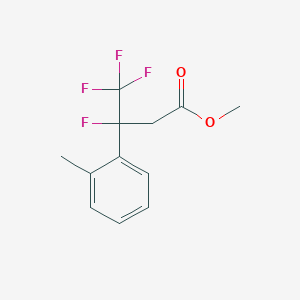
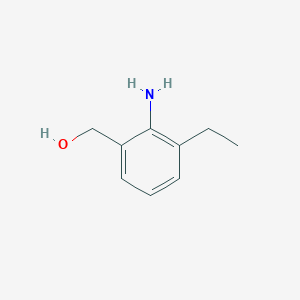
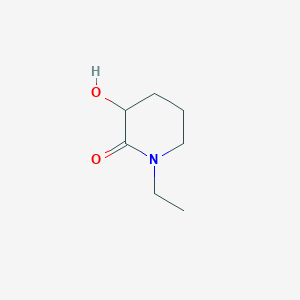
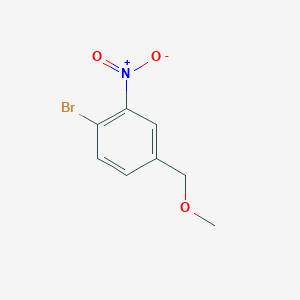
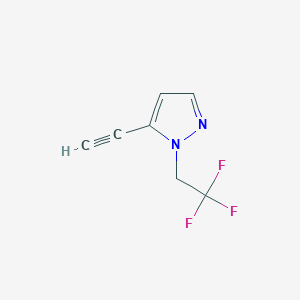



![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)

